5-Chloro-6-piperazin-1-yl-nicotinic acid
Overview
Description
5-Chloro-6-piperazin-1-yl-nicotinic acid is a chemical compound with the molecular formula C10H12ClN3O2. It is a derivative of nicotinic acid, featuring a piperazine ring substituted at the 6-position and a chlorine atom at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-piperazin-1-yl-nicotinic acid typically involves the reaction of 5-chloronicotinic acid with piperazine. One common method includes the following steps:
Starting Material: 5-Chloronicotinic acid.
Reagent: Piperazine.
Solvent: Often, a polar aprotic solvent like dimethylformamide (DMF) is used.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-piperazin-1-yl-nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization: The piperazine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions can yield various derivatives depending on the nucleophile used .
Scientific Research Applications
5-Chloro-6-piperazin-1-yl-nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Chloro-6-piperazin-1-yl-nicotinic acid involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The chlorine atom and nicotinic acid moiety may also contribute to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid: Similar structure but with an ethoxycarbonyl group instead of a piperazine ring.
5-Chloro-6-(1-piperazinyl)nicotinic acid ethyl ester: An ester derivative of the compound.
Uniqueness
5-Chloro-6-piperazin-1-yl-nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring and a chlorine atom on the nicotinic acid backbone makes it a versatile compound for various applications .
Properties
IUPAC Name |
5-chloro-6-piperazin-1-ylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-8-5-7(10(15)16)6-13-9(8)14-3-1-12-2-4-14/h5-6,12H,1-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIMUHQNVJTAKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378091 | |
Record name | 5-Chloro-6-(piperazin-1-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889953-74-6 | |
Record name | 5-Chloro-6-(piperazin-1-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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